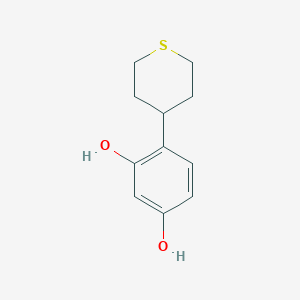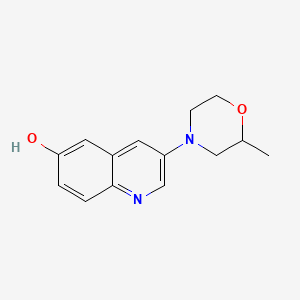
2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C14H20BrNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a bromophenyl group and a hydroxyl group on the piperidine ring makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by the introduction of a hydroxyl group at the 4-position of the piperidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial in the industrial process.
化学反応の分析
Types of Reactions
2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-one.
Reduction: Formation of 2-(1-phenylpiperidin-4-yl)propan-2-ol.
Substitution: Formation of 2-(1-(4-substituted phenyl)piperidin-4-yl)propan-2-ol.
科学的研究の応用
2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a building block in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Piperidinyl)-2-propanol: Lacks the bromophenyl group, making it less hydrophobic.
1-(4-Bromophenyl)piperidin-4-yl]methanol: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
The presence of both the bromophenyl group and the hydroxyl group in 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol makes it unique. This combination allows for specific interactions with biological targets and provides versatility in chemical reactions.
特性
分子式 |
C14H20BrNO |
|---|---|
分子量 |
298.22 g/mol |
IUPAC名 |
2-[1-(4-bromophenyl)piperidin-4-yl]propan-2-ol |
InChI |
InChI=1S/C14H20BrNO/c1-14(2,17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11,17H,7-10H2,1-2H3 |
InChIキー |
FHZBKYSRQDUDAL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCN(CC1)C2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)

![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)
![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)




![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)

